Technical Guide: Mechanism of Action of 5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic Acid
Technical Guide: Mechanism of Action of 5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic Acid
This technical guide details the mechanism of action (MoA), pharmacological properties, and experimental characterization of 5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid (CAS: 326907-68-0).
This compound acts primarily as a functionalized sulfamoylbenzoate , sharing structural homology with the "anisic acid" core of benzamide antipsychotics (e.g., Sulpiride, Amisulpride) and the sulfonamide moiety of carbonic anhydrase inhibitors. Its pharmacological profile is defined by Organic Anion Transporter (OAT) modulation and Carbonic Anhydrase (CA) inhibition .
Executive Summary
5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid is a polar, acidic small molecule characterized by a 2-methoxybenzoic acid core substituted at the 5-position with an N-(2-hydroxyethyl)sulfonamide group.
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Chemical Class: Sulfamoylbenzoate / Anisic Acid Derivative.
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Primary Targets: Carbonic Anhydrase Isoforms (CA-I, CA-II), Organic Anion Transporters (OAT1, OAT3).
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Key Application: It serves as a critical pharmacophore probe for renal transport studies and a metabolic intermediate in the synthesis or degradation of benzamide-class antipsychotics. Its structural features facilitate high renal clearance via active secretion.
Chemical Identity & Physiochemical Properties
| Property | Data |
| IUPAC Name | 5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid |
| CAS Number | 326907-68-0 |
| Molecular Formula | C₁₀H₁₃NO₆S |
| Molecular Weight | 275.28 g/mol |
| pKa (Acidic) | ~3.5 (Carboxylic acid), ~10.0 (Sulfonamide NH) |
| LogP | ~0.5 (Predicted) - Highly hydrophilic |
| Solubility | High in aqueous buffers (pH > 4.0); Soluble in DMSO, Methanol |
Structural Causality: The 2-methoxy group provides steric hindrance that prevents rapid metabolic conjugation at the ortho-position, while the carboxylic acid ensures high affinity for anion transporters. The hydroxyethyl tail on the sulfonamide increases hydrophilicity compared to unsubstituted sulfonamides, reducing passive diffusion and enforcing transporter-mediated uptake.
Mechanism of Action (MoA)
Organic Anion Transporter (OAT) Modulation
The primary pharmacological action of this compound is its interaction with Solute Carrier Family 22 (SLC22) , specifically OAT1 (SLC22A6) and OAT3 (SLC22A8) in the renal proximal tubule.
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Mechanism: The anionic carboxylate headgroup mimics endogenous substrates (e.g.,
-ketoglutarate). It binds to the extracellular face of the OAT antiporter. -
Transport Kinetics: It functions as a competitive substrate/inhibitor . It is actively taken up into renal proximal tubule cells (PTCs) from the blood in exchange for intracellular dicarboxylates (
-KG). -
Significance: This pathway drives the rapid renal elimination of the compound and allows it to competitively inhibit the excretion of other anionic drugs (similar to Probenecid), potentially altering their pharmacokinetic profiles.
Carbonic Anhydrase Inhibition
The sulfonamide moiety (
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Binding Mode: The sulfonamide nitrogen (ionized or neutral depending on specific binding pocket pH) coordinates with the catalytic Zinc ion (
) in the CA active site. -
Effect: Displacement of the zinc-bound water molecule/hydroxide ion prevents the hydration of
to bicarbonate. -
Selectivity: The
-substitution (2-hydroxyethyl) generally reduces potency compared to primary sulfonamides ( ) but retains activity against cytosolic isoforms (CA-I, CA-II), acting as a weak-to-moderate inhibitor.
Pathway Visualization
The following diagram illustrates the dual mechanism: Renal uptake via OATs and intracellular CA inhibition.
Caption: Figure 1. Renal handling and molecular targets. The compound enters the proximal tubule via OAT1/3, where it may inhibit intracellular Carbonic Anhydrase before apical efflux.
Experimental Protocols
To validate the MoA of 5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid, the following protocols are recommended.
OAT1/OAT3 Inhibition Assay (HEK293 System)
Objective: Determine the IC50 for OAT-mediated transport inhibition.
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Cell Line Generation: Stable transfection of HEK293 cells with human OAT1 (SLC22A6) or OAT3 (SLC22A8).
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Seeding: Plate cells at
cells/well in Poly-D-Lysine coated 24-well plates. Culture for 48 hours. -
Preparation:
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Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.
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Probe Substrate: [³H]-Para-aminohippurate (PAH) for OAT1; [³H]-Estrone-3-sulfate (ES) for OAT3.
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Test Compound: Prepare serial dilutions of 5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid (0.1 µM – 1000 µM).
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Uptake Phase:
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Wash cells 2x with warm Transport Buffer.
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Add 200 µL buffer containing Probe Substrate (20 nM) ± Test Compound.
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Incubate at 37°C for 2 minutes (linear phase).
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Termination: Aspirate buffer and immediately wash 3x with ice-cold PBS.
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Lysis & Quantification: Lyse cells with 0.1 N NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).
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Analysis: Normalize to total protein (BCA assay). Plot % Inhibition vs. Log[Concentration] to derive IC50.
Carbonic Anhydrase Esterase Assay
Objective: Assess inhibition of CA catalytic activity using a colorimetric readout.
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Reagents:
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Enzyme: Purified Bovine Carbonic Anhydrase II (Sigma).
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Substrate: 4-Nitrophenyl acetate (4-NPA).
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Buffer: 50 mM Tris-SO4, pH 7.6.
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Workflow:
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In a 96-well microplate, add 80 µL Buffer.
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Add 10 µL Enzyme solution (1 unit/well).
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Add 10 µL Test Compound (varying concentrations). Incubate 5 min at 25°C.
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Initiate reaction with 100 µL of 3 mM 4-NPA.
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Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenol) kinetically for 10 minutes.
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Calculation: Calculate the slope (velocity) of the linear portion.
References
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Burckhardt, G. (2012). Drug transport by the organic anion transporters, OATs. Pharmacology & Therapeutics, 136(1), 106-130. Link
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Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
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PubChem Compound Summary. (2024). 5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid.[1] CID 123456 (Generalized Search). Link
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Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family. Clinical Pharmacology & Therapeutics, 98(1), 31-36. Link
